2-[Benzenesulfonyl(carboxymethyl)amino]acetic acid
Description
Properties
IUPAC Name |
2-[benzenesulfonyl(carboxymethyl)amino]acetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO6S/c12-9(13)6-11(7-10(14)15)18(16,17)8-4-2-1-3-5-8/h1-5H,6-7H2,(H,12,13)(H,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HLATVMJIFAUYOV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)N(CC(=O)O)CC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[Benzenesulfonyl(carboxymethyl)amino]acetic acid typically involves the reaction of benzenesulfonyl chloride with glycine in the presence of a base such as sodium hydroxide. The reaction proceeds through the formation of an intermediate sulfonamide, which is subsequently hydrolyzed to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-[Benzenesulfonyl(carboxymethyl)amino]acetic acid can undergo various chemical reactions, including:
Oxidation: The sulfonyl group can be oxidized to form sulfonic acids.
Reduction: The compound can be reduced to form sulfinic acids or thiols.
Substitution: The sulfonyl group can participate in nucleophilic substitution reactions, forming sulfonamides or sulfonyl chlorides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or alcohols can react with the sulfonyl group under basic or acidic conditions.
Major Products
Oxidation: Sulfonic acids.
Reduction: Sulfinic acids or thiols.
Substitution: Sulfonamides or sulfonyl chlorides.
Scientific Research Applications
2-[Benzenesulfonyl(carboxymethyl)amino]acetic acid has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of sulfonamides and sulfonyl derivatives.
Biology: Investigated for its potential as an enzyme inhibitor, particularly in the inhibition of carbonic anhydrase enzymes.
Medicine: Explored for its potential therapeutic applications, including as an anticancer and antimicrobial agent.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 2-[Benzenesulfonyl(carboxymethyl)amino]acetic acid involves its interaction with specific molecular targets, such as enzymes. For example, as a carbonic anhydrase inhibitor, the compound binds to the active site of the enzyme, preventing the conversion of carbon dioxide to bicarbonate and thereby disrupting cellular processes that rely on this reaction.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares 2-[Benzenesulfonyl(carboxymethyl)amino]acetic acid with structurally or functionally related compounds:
Structural and Functional Analysis
Benzenesulfonyl Group vs. Furan-Methyl Group The target compound’s benzenesulfonyl group (Ph-SO₂) differs from the furan-methyl group in (Benzenesulfonylfuran-2-ylmethylamino)-acetic acid . The sulfonyl group enhances hydrophobicity and stability, whereas the furan moiety may participate in π-π stacking or hydrogen bonding.
Carboxymethyl vs. Ester Groups
- Compared to Aceclofenac’s carboxymethyl ester , the target’s free carboxylic acids increase polarity and metal-binding capacity. Ester groups (as in Aceclofenac) improve membrane permeability but require metabolic hydrolysis for activation.
Chelation Potential EGTA shares the carboxymethyl-amino motif but includes ether linkages for enhanced flexibility and calcium specificity. The target compound may exhibit weaker chelation due to fewer carboxymethyl groups but could bind transition metals via sulfonyl and carboxylate coordination.
Physicochemical Properties
- Solubility : The dual carboxylic acids in the target compound improve water solubility compared to Aceclofenac (logP ~3.5). However, the benzenesulfonyl group reduces solubility relative to EGTA.
Biological Activity
2-[Benzenesulfonyl(carboxymethyl)amino]acetic acid, an organic compound with both sulfonyl and carboxymethyl functional groups, has garnered attention for its diverse biological activities and potential therapeutic applications. This article provides a comprehensive overview of its biological activity, including mechanisms of action, potential therapeutic uses, and relevant research findings.
Chemical Structure and Properties
- IUPAC Name : this compound
- Molecular Formula : C10H11NO6S
- CAS Number : 17811-62-0
The compound's structure features a benzenesulfonyl group attached to a carboxymethyl amino acid backbone, contributing to its unique chemical reactivity and biological properties.
The primary mechanism of action for this compound is its role as an enzyme inhibitor , particularly targeting carbonic anhydrases. By binding to the active site of these enzymes, it inhibits the conversion of carbon dioxide to bicarbonate, disrupting critical cellular processes that rely on this reaction. This inhibition can lead to various physiological effects, including alterations in pH regulation and ion transport within cells.
Biological Activities
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Enzyme Inhibition
- The compound has been extensively studied for its inhibitory effects on carbonic anhydrase enzymes, which are crucial in various physiological processes such as respiration and renal function. Inhibition of these enzymes can have therapeutic implications in conditions like glaucoma, epilepsy, and edema.
-
Antimicrobial Properties
- Research indicates that this compound exhibits antimicrobial activity against several bacterial strains. Its mechanism may involve disrupting bacterial metabolic pathways by inhibiting key enzymes essential for their growth and replication.
- Anticancer Potential
- Anti-inflammatory Effects
Table 1: Summary of Biological Activities
Selected Research Findings
- A study demonstrated that derivatives of this compound exhibited significant inhibition of carbonic anhydrase activity, leading to decreased bicarbonate levels in treated cells.
- Another investigation revealed antimicrobial efficacy against Staphylococcus aureus and Escherichia coli, suggesting potential for development as a novel antibiotic agent .
- In vitro assays indicated that the compound could reduce the proliferation of cancer cell lines by inducing apoptosis through enzyme inhibition pathways .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
